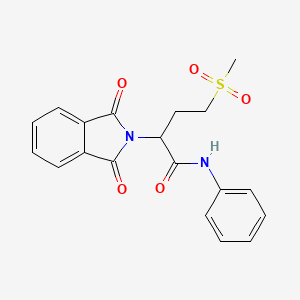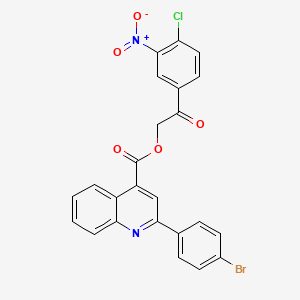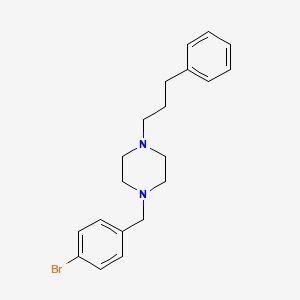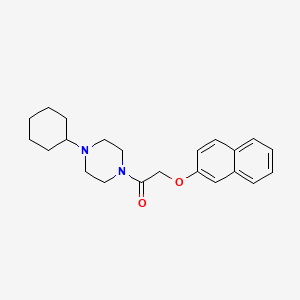![molecular formula C18H20F3N3 B10878980 1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)
1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 4-(chloromethyl)pyridine with 1-(2-(trifluoromethyl)benzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for treating various diseases, depending on its pharmacological profile.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-pyridylmethyl)piperazine: Lacks the trifluoromethylbenzyl group, which may affect its pharmacological properties.
4-(2-(trifluoromethyl)benzyl)piperazine: Lacks the pyridylmethyl group, which may influence its binding affinity and selectivity.
Uniqueness
1-(4-pyridylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the pyridylmethyl and trifluoromethylbenzyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H20F3N3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-4-2-1-3-16(17)14-24-11-9-23(10-12-24)13-15-5-7-22-8-6-15/h1-8H,9-14H2 |
InChI Key |
BKBHILWTSQUNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)
![(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B10878925.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B10878937.png)
![N-[(2-{[5-(furan-2-yl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878939.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10878943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
![2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10878956.png)


